An In-depth Technical Guide to 2-(2,4-Dibromophenyl)acetic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(2,4-Dibromophenyl)acetic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-(2,4-Dibromophenyl)acetic acid (CAS No. 98434-44-7), a versatile synthetic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and its potential as a scaffold in medicinal chemistry.
Introduction and Strategic Importance
2-(2,4-Dibromophenyl)acetic acid belongs to the class of halogenated aryl-acetic acids. Its structure, featuring a carboxylic acid moiety and a dibrominated phenyl ring, presents multiple reactive sites for chemical modification.[1] The bromine atoms, positioned at the 2nd and 4th carbons of the phenyl ring, are excellent leaving groups for various cross-coupling reactions, while the carboxylic acid group allows for esterification, amidation, and other classical transformations.[1] This bifunctional nature makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and agrochemicals.[2][3]
Phenylacetic acid derivatives, as a class, are significant pharmacophores. Notably, they form the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. These compounds often exert their effects by modulating biological pathways, and research has shown that some phenylacetic acids can bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain.[4] The presence of bromine atoms on the phenyl ring of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties, making it an intriguing scaffold for drug discovery.
Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key properties of 2-(2,4-Dibromophenyl)acetic acid are summarized below.
| Property | Value | Data Source |
| CAS Number | 98434-44-7 | N/A |
| Molecular Formula | C₈H₆Br₂O₂ | PubChem |
| Molecular Weight | 293.94 g/mol | PubChem |
| IUPAC Name | 2-(2,4-dibromophenyl)acetic acid | PubChem |
| Canonical SMILES | C1=C(C=C(C(=C1)Br)CC(=O)O)Br | PubChem |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water | General Chemical Knowledge |
Note: Some properties are predicted based on structurally similar compounds, such as 2-bromophenylacetic acid and 4-bromophenylacetic acid.[5][6]
Synthesis and Purification
The synthesis of 2-(2,4-Dibromophenyl)acetic acid is most commonly achieved through the hydrolysis of its corresponding nitrile precursor, 2-(2,4-dibromophenyl)acetonitrile. This method is efficient and proceeds under standard laboratory conditions.
Recommended Synthetic Pathway: Nitrile Hydrolysis
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. It can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it tends to minimize side reactions.[7] The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.
Below is a logical workflow for this synthesis.
Caption: Synthetic workflow for 2-(2,4-Dibromophenyl)acetic acid via nitrile hydrolysis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of substituted phenylacetonitriles.[6][7]
Materials:
-
2-(2,4-Dibromophenyl)acetonitrile
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(2,4-dibromophenyl)acetonitrile (1.0 eq.) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
-
Hydrolysis: Add a significant excess of sodium hydroxide (e.g., 5-10 eq.) to the solution. Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot is completely consumed.
-
Work-up (Quenching & Acidification): Cool the reaction mixture to room temperature. If necessary, remove the ethanol under reduced pressure. Carefully acidify the aqueous solution by slow, dropwise addition of concentrated HCl until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Isolation: If a solid precipitates, collect the crude product by vacuum filtration, washing with cold water. If the product oils out or remains in solution, perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Self-Validation: The success of the synthesis is validated at each stage. Complete consumption of the starting material is confirmed by TLC. The formation of the carboxylic acid is confirmed by its precipitation upon acidification (due to its lower solubility in acidic aqueous media compared to its sodium salt form) and subsequent analytical characterization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure of 2-(2,4-Dibromophenyl)acetic acid, the following spectral data are expected.
| Technique | Expected Features |
| ¹H NMR | ~3.8 ppm (s, 2H): Singlet for the methylene (-CH₂-) protons. ~7.2-7.8 ppm (m, 3H): Complex multiplet pattern for the three aromatic protons. The proton at C6 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a doublet. ~11-12 ppm (s, 1H): Broad singlet for the carboxylic acid (-COOH) proton. |
| ¹³C NMR | ~40 ppm: Methylene carbon (-CH₂-). ~120-140 ppm: Six signals for the aromatic carbons, with two signals corresponding to the bromine-substituted carbons having characteristic shifts. ~175 ppm: Carboxylic acid carbonyl carbon (-COOH). |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad O-H stretch of the carboxylic acid. ~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid. ~1600 cm⁻¹: C=C stretching of the aromatic ring. ~1000-1100 cm⁻¹: C-Br stretching. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (peaks at M, M+2, and M+4 with an approximate ratio of 1:2:1). The nominal mass would be around 294 g/mol . Key Fragments: Loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the dibromobenzyl cation. |
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-(2,4-Dibromophenyl)acetic acid stems from the orthogonal reactivity of its functional groups.
Caption: Reactivity map of 2-(2,4-Dibromophenyl)acetic acid as a synthetic hub.
Scaffold for Anti-Inflammatory Agents
The phenylacetic acid moiety is a well-established core in many NSAIDs.[2] By using 2-(2,4-Dibromophenyl)acetic acid as a starting material, medicinal chemists can explore novel chemical space. The bromine atoms can be replaced with various aryl, alkyl, or heteroatom-containing groups via palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule's lipophilicity, steric profile, and electronic properties to optimize binding to targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.[8]
Intermediate for Complex Heterocycles
The compound can serve as a precursor for the synthesis of complex heterocyclic systems. For example, the carboxylic acid can be converted into an acyl chloride or other activated species, which can then participate in intramolecular cyclization reactions with functional groups introduced at the ortho-bromo position. This strategy is valuable for constructing novel drug-like scaffolds.
Safety and Handling
As with any halogenated organic acid, appropriate safety precautions must be taken. Based on data for structurally related compounds like 2-bromophenylacetic acid, 2-(2,4-Dibromophenyl)acetic acid should be handled with care.[5]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[5][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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